AMG-51

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMG-51 is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

作用机制

Target of Action

AMG-51, also known as AMG51, is a compound that primarily targets the c-Met kinase , which is the receptor for hepatocyte growth factor (HGFR) . This receptor is primarily expressed on epithelial and mesenchymal cells and plays a crucial role in wound healing, liver regeneration, and embryo development . Dysregulation of c-Met through overexpression, gene amplification, mutation, or a ligand-dependent autocrine/paracrine loop is associated with tumorigenesis .

Mode of Action

This compound demonstrates good effectiveness against c-Met with few off-target effects at set concentrations . It shows enzyme selectivity of c-Met with a Ki of 4.9nM . This compound binds to the c-Met receptor and inhibits its activity, thereby disrupting the signaling pathways that promote cell growth and division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hepatocyte growth factor/c-Met signaling pathway . This pathway is associated with various cellular processes, including cell growth, motility, and morphogenesis. By inhibiting the c-Met receptor, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against c-met suggests that it has sufficient bioavailability to reach its target in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation . By binding to and inhibiting the c-Met receptor, this compound disrupts the signaling pathways that promote these processes . This disruption can lead to the inhibition of tumor growth in cancerous cells .

生化分析

Biochemical Properties

AMG-51 interacts with the KRAS protein, specifically the G12C mutation . It inhibits SOS1-catalyzed nucleotide exchange of recombinant mutant KRAS G12C/C118A but has minimal effect on KRAS C118A, which is wildtype at position 12 . The observed rate constant (k inact /K i ) of covalent modification of KRAS G12C by this compound was determined biochemically by mass spectrometry .

Cellular Effects

This compound inhibits KRAS signaling as measured by ERK phosphorylation in all KRAS p.G12C cell lines tested, but does not inhibit phosphorylation of ERK in cell lines lacking the KRAS p.G12C mutation . Cellular occupancy of KRAS G12C by this compound was determined by mass spectrometry and correlated well with inhibition of ERK phosphorylation . This compound also selectively impaired the viability of KRAS p.G12C mutant lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by covalently modifying the G12C-containing peptide of KRAS . It locks KRAS in its inactive GDP-bound state . This is achieved by reacting with the mutant cysteine adjacent to the switch II pocket (SIIP) of KRAS .

Temporal Effects in Laboratory Settings

It has been shown to possess robust in vivo efficacy .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being evaluated in a Phase I study .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AMG-51 involves multiple steps, including the formation of the quinoline core, the introduction of fluorine atoms, and the attachment of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

化学反应分析

Types of Reactions

AMG-51 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

科学研究应用

AMG-51 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

相似化合物的比较

Similar Compounds

Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

Gefitinib: An anticancer drug with a quinazoline core, structurally related to quinoline.

Erlotinib: Another anticancer drug with a quinazoline core.

Uniqueness

AMG-51 is unique due to its specific combination of functional groups and fluorine atoms, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

生物活性

AMG-51, a novel investigational compound developed by Amgen, is primarily recognized for its role as a small molecule inhibitor targeting the KRAS G12C mutation, which is prevalent in various solid tumors. This article delves into the biological activity of this compound, examining its mechanisms of action, preclinical and clinical findings, and potential therapeutic implications.

This compound functions by irreversibly binding to the KRAS G12C protein, locking it in an inactive state. This inhibition prevents downstream signaling pathways that promote tumor growth and survival. The discovery of this compound was facilitated by identifying a unique binding site on the KRAS protein, specifically the histidine 95 (H95) groove, which is crucial for its inactivation .

Preclinical Studies

In preclinical models, this compound demonstrated significant antitumor activity. Key findings include:

- Potency and Selectivity : this compound exhibited high selectivity for KRAS G12C over other oncogenic mutations. In vitro assays showed that it effectively inhibited cell proliferation in cancer cell lines harboring the KRAS G12C mutation.

- Tumor Regression : In vivo studies using mouse models with KRAS G12C-driven tumors indicated that treatment with this compound led to substantial tumor regression .

Table 1: Summary of Preclinical Findings on this compound

| Study Type | Model | Key Findings |

|---|---|---|

| In vitro | Cancer cell lines | Inhibition of proliferation |

| In vivo | Mouse xenograft models | Significant tumor regression |

| Mechanistic Study | Biochemical assays | Selective binding to KRAS G12C |

Clinical Trials

This compound has progressed into clinical trials, with Phase 2 studies currently underway. Early clinical data suggest promising efficacy in patients with KRAS G12C mutations across various solid tumors. The trial design includes:

- Combination Therapy : this compound is being evaluated both as a monotherapy and in combination with other agents, including immunotherapies. Preliminary results indicate enhanced anti-tumor responses when used alongside immune checkpoint inhibitors .

- Safety Profile : Initial assessments report manageable safety profiles, with adverse effects primarily being mild to moderate .

Case Studies

A series of case studies have been documented highlighting the clinical impact of this compound:

- Case Study 1 : A patient with advanced lung adenocarcinoma exhibiting a KRAS G12C mutation showed a partial response to this compound after 8 weeks of treatment, with significant tumor size reduction observed through imaging studies.

- Case Study 2 : Another patient with colorectal cancer experienced stable disease after 12 weeks on this compound, indicating potential for long-term management of KRAS-driven malignancies.

属性

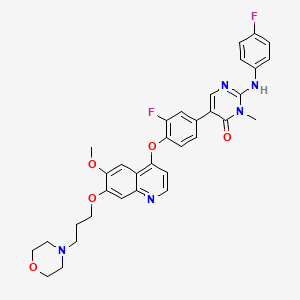

IUPAC Name |

2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZEUCTVQJHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33F2N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。